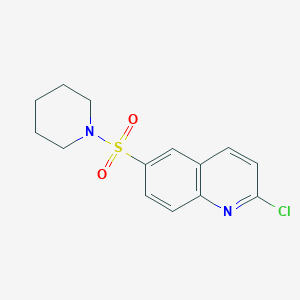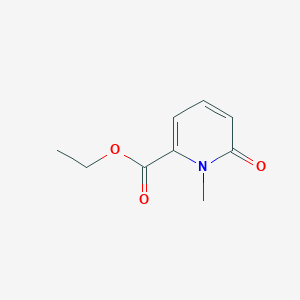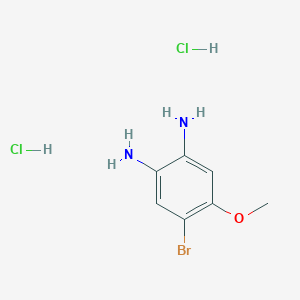![molecular formula C7H3BrClNO B15072945 4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
4-Bromo-2-chlorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the bromination of 2-aminophenol followed by cyclization with a chlorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives or reduction to remove halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxazole derivatives with different functional groups.
Reduction Products: Dehalogenated benzoxazole compounds.
Applications De Recherche Scientifique
4-Bromo-2-chlorobenzo[d]oxazole has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or induce apoptosis in cancer cells by interacting with signaling pathways .
Comparaison Avec Des Composés Similaires
2-Chlorobenzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-fluorobenzo[d]oxazole: Contains a fluorine atom instead of chlorine, leading to variations in chemical properties and applications.
2-Bromo-4-chlorobenzo[d]oxazole:
Uniqueness: Its distinct chemical structure allows for diverse chemical modifications and the development of novel compounds with specific properties .
Propriétés
Formule moléculaire |
C7H3BrClNO |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
4-bromo-2-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Clé InChI |
YMMGJUISPZSGBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)





